4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide
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Overview
Description
4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol It is characterized by the presence of a cyano group, a fluoro substituent, and a methoxy-methyl amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-cyano-3-fluorobenzoyl chloride with N-methoxy-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro substituent on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzamides.
Reduction: 4-Amino-3-fluoro-N-methoxy-N-methylbenzamide.
Oxidation: 4-Cyano-3-fluoro-N-methoxybenzaldehyde.
Scientific Research Applications
4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy-methyl amide group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-methoxy-N-methylbenzamide: Similar structure but lacks the cyano group.
4-Cyano-N-methoxy-N-methylbenzamide: Similar structure but lacks the fluoro group.
Uniqueness
4-Cyano-3-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
4-cyano-3-fluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H9FN2O2/c1-13(15-2)10(14)7-3-4-8(6-12)9(11)5-7/h3-5H,1-2H3 |
InChI Key |
VHRLESBEULDMQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)C#N)F)OC |
Origin of Product |
United States |
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